molecular formula C7H8ClN3 B1322115 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 944901-59-1

2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B1322115
M. Wt: 169.61 g/mol
InChI Key: AFGGDJZHKDARGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a chemical compound that has been used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of “2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” involves complex chemical reactions . It has been used as a starting material for the multi-step synthesis of tetrahydropteroic acid derivatives .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is characterized by its IUPAC name and InChI code. The IUPAC name is “2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride” and the InChI code is "1S/C7H8ClN3.ClH/c8-7-10-3-5-1-2-9-4-6 (5)11-7;/h3,9H,1-2,4H2;1H" .


Chemical Reactions Analysis

The chemical reactions involving “2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” are complex and involve multiple steps . The mechanistic pathways of the reactions and the important biological applications are discussed in various studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” include its molecular weight, which is 206.07 . It is a solid at room temperature and should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

  • “2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a chemical compound with the molecular formula C7H9N3 . It’s typically in the form of a powder .
  • This compound has been used in the synthesis of methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate .
  • There’s also a method developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .

    Pharmaceutical Research

    • This compound has been mentioned in a patent for its potential use as an inhibitor for mTOR kinase and PI3 kinase . These kinases are involved in cell growth, proliferation, and survival, and their inhibition could be useful in treating diseases like cancer .
    • The patent describes the synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds and their ring homologues, and their potential use in treating mTOR-related, PI3K-related, and hSMG-1-related diseases .

    Chemical Synthesis

    • A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine . This could potentially be used in the development of new pharmaceuticals .

    Antibacterial Research

    • Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally similar to 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, have been synthesized and screened for their antibacterial activity . While not directly involving 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, this research could potentially guide further studies into its antibacterial properties .

    Chemical Research

    • This compound is often used in chemical research, particularly in the synthesis of other complex organic compounds . It’s typically in the form of a powder and has a molecular formula of C7H9N3 .

    Material Science

    • In the field of material science, this compound could potentially be used in the development of new materials with unique properties. However, more research would be needed to explore this application .

    Environmental Science

    • There could be potential applications in environmental science, such as in the study of chemical reactions in the environment or the development of new methods for environmental remediation. However, these applications are largely theoretical at this point and would require further research .

Safety And Hazards

The safety and hazards associated with “2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” include potential health risks. It is classified under GHS07 and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Future Directions

The future directions for “2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” could involve further exploration of its potential uses in the synthesis of other compounds and its potential biological applications .

properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-10-4-5-3-9-2-1-6(5)11-7/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGGDJZHKDARGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624522
Record name 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

CAS RN

944901-59-1
Record name 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 3
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 4
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 5
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 6
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Citations

For This Compound
5
Citations
JM Pawluczyk, J Kempson, A Mathur, MS Oderinde - Tetrahedron, 2020 - Elsevier
A rapid and reliable route to methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate moiety that is useful as a synthetic scaffold is described. Previously, this Boc-…
Number of citations: 3 www.sciencedirect.com
F Jiang, HJ Wang, YH Jin, Q Zhang… - Journal of medicinal …, 2016 - ACS Publications
Heat shock protein 90 (Hsp90) is a potential target for oncology therapeutics. Some inhibitors have shown antitumor effects in clinical trials, spurring the discovery of small molecule …
Number of citations: 37 pubs.acs.org
HM Guo - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
(IUCr) 6-Benzyl 4-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate Journal logo Acta Crystallographica Section E Acta Crystallographica Section E …
Number of citations: 1 scripts.iucr.org
HP Sun, JM Jia, F Jiang, XL Xu, F Liu, XK Guo… - European journal of …, 2014 - Elsevier
Rapid Overlay of Chemical Structures (ROCS), which can rapidly identify potentially active compounds by shape comparison, is recognized as a powerful virtual screening tool. By …
Number of citations: 37 www.sciencedirect.com
S Lin, X Zhang, Z Yu, X Huang, J Xu, Y Liu… - Bioorganic & Medicinal …, 2022 - Elsevier
The therapeutic strategy of poly (ADP-ribose) polymerase (PARP) inhibition of BRCA1/2 mutant cancers has been overwhelmingly successful, however, the highly aggressive triple …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.